molecular formula C20H18FN5O4S B2626717 3-fluoro-4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide CAS No. 1021112-04-8

3-fluoro-4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B2626717
CAS No.: 1021112-04-8
M. Wt: 443.45
InChI Key: HNPWPBHJDGKBQG-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a structurally complex sulfonamide derivative featuring a triazolo-pyridazine core linked to a benzenesulfonamide moiety via an ethoxyethyl chain. Key structural attributes include:

  • Triazolo-pyridazine ring: A fused heterocyclic system known for modulating kinase inhibition and receptor binding .
  • 3-Fluoro-4-methoxybenzenesulfonamide: The electron-withdrawing fluorine and electron-donating methoxy group balance solubility and target affinity .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O4S/c1-29-17-8-7-15(13-16(17)21)31(27,28)22-11-12-30-19-10-9-18-23-24-20(26(18)25-19)14-5-3-2-4-6-14/h2-10,13,22H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPWPBHJDGKBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide typically involves multiple steps, including the formation of the triazolopyridazine core, followed by the introduction of the fluorine and methoxy substituents, and finally, the sulfonamide group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield aldehydes or acids, while reduction of nitro groups would yield amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-fluoro-4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide exhibit significant anticancer properties. For instance, the triazole moiety is known for its ability to inhibit cell proliferation in various cancer cell lines. A study demonstrated that triazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death .

Anti-inflammatory Effects

Sulfonamide derivatives have been explored for their anti-inflammatory properties. The compound's sulfonamide group may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have shown that related compounds can reduce inflammation markers in cell cultures .

Neurological Applications

Recent investigations have focused on the potential of this compound as a sodium channel inhibitor. Sodium channel blockers are critical in treating neuropathic pain and epilepsy. The selectivity for NaV1.7 channels suggests that this compound could be a promising candidate for pain management therapies .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several triazole-based compounds and evaluated their anticancer activity against human cancer cell lines. The results indicated that certain modifications to the triazole structure significantly enhanced cytotoxicity, suggesting that similar modifications to this compound could yield potent anticancer agents .

Case Study 2: Anti-inflammatory Mechanism

A research article highlighted the anti-inflammatory effects of sulfonamide derivatives in animal models of arthritis. The study reported significant reductions in edema and inflammatory cytokines upon treatment with these compounds. This suggests that this compound could be developed further for therapeutic use in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Target Mechanism Reference
AnticancerVarious cancer cell linesInduces apoptosis via signaling pathways
Anti-inflammatoryCOX enzymesInhibits inflammatory mediators
Neuropathic pain reliefNaV1.7 sodium channelsBlocks sodium channels involved in pain signaling

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with cellular receptors to modulate signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Linker Type Molecular Weight (g/mol) Reported Activity/Properties
Target Compound Triazolo-pyridazine 3-Phenyl, 3-fluoro-4-methoxybenzenesulfonamide Ethoxyethyl Not Reported Inferred kinase modulation
3-Fluoro-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide Triazolo-pyridazine 3-Methyl, 3-fluorobenzenesulfonamide Phenyl-ethyl ~417.4 Not Reported
4-Methyl-N-[2-(6-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide Triazolo-pyridazine Trifluoromethylbenzylthio, 4-methylbenzamide Thioethyl ~545.5 Not Reported
2-Fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide Thiazolo-pyridine 2-Fluorobenzenesulfonamide Direct aryl linkage ~413.4 Not Reported

Key Observations:

Core Heterocycle Influence: The triazolo-pyridazine core (target compound and ) is associated with enhanced binding to ATP pockets in kinases compared to thiazolo-pyridine . Substitution at position 3 (phenyl vs.

Substituent Effects :

  • The 3-fluoro-4-methoxybenzenesulfonamide group in the target compound offers balanced electronic properties (electron withdrawal/donation), contrasting with the purely electron-withdrawing 3-fluorobenzenesulfonamide in .
  • Trifluoromethylbenzylthio in introduces extreme hydrophobicity, which may limit solubility but enhance membrane permeability.

Linker Flexibility :

  • The ethoxyethyl linker in the target compound allows greater rotational freedom compared to the rigid phenyl-ethyl linker in or the shorter thioethyl group in .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) LogP (Predicted) Solubility (µg/mL) Metabolic Stability (in vitro t₁/₂)
Target Compound Not Reported ~3.2* Not Reported Not Reported
Example 53 (Chromen-pyrazolo-pyrimidine derivative) 175–178 ~4.1 <10 (aqueous) Moderate (CYP3A4 susceptible)
3-Fluoro-N-[4-(3-methyl-triazolo-pyridazin-6-yl)phenyl]benzenesulfonamide Not Reported ~2.8 ~50 (DMSO) Not Reported

*Predicted using Molinspiration cheminformatics.

Key Findings:

  • The target compound’s predicted LogP (~3.2) suggests moderate lipophilicity, favorable for oral bioavailability compared to the more lipophilic chromen derivative in (LogP ~4.1).
  • The ethoxyethyl linker may improve aqueous solubility relative to the thioether-linked compound in , though experimental validation is needed.

Research Implications and Limitations

  • Activity Gaps: No direct biological data for the target compound are available in the evidence. Its inferred kinase inhibition profile is based on structural analogs like .
  • Synthetic Challenges : The ethoxyethyl linker and triazolo-pyridazine core may pose scalability issues compared to simpler sulfonamides .

Biological Activity

The compound 3-fluoro-4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process can include:

  • Formation of the Triazole Ring : Utilizing [1,2,4]triazole derivatives through cyclization reactions.
  • Sulfonamide Formation : Reacting the triazole with a sulfonamide moiety to yield the target compound.
  • Fluorination and Methoxylation : Introduction of fluorine and methoxy groups to enhance biological activity and solubility.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazoles have shown promising results against various cancer cell lines:

  • In vitro assays demonstrated that certain triazole derivatives inhibited cell proliferation in human cancer cell lines such as MCF7 (breast cancer) and HEPG2 (liver cancer). For example, a related compound displayed an IC50 value of 1.18 ± 0.14 µM against HEPG2 cells, which is comparable to established anticancer agents like staurosporine .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of Specific Enzymes : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
  • Induction of Apoptosis : Studies suggest that triazole derivatives can trigger apoptotic pathways in cancer cells.

Case Studies

  • Study on Anticancer Efficacy :
    • A recent study evaluated the anticancer efficacy of various triazole derivatives, including the target compound. The results indicated that modifications at the phenyl and triazole positions significantly enhanced cytotoxicity against multiple cancer cell lines .
  • Molecular Docking Studies :
    • Computational studies involving molecular docking have suggested that the compound binds effectively to targets such as EGFR and Src kinases, which are crucial in cancer signaling pathways. The binding affinity was reported with a free energy value indicating strong interactions .

Data Table: Biological Activity Summary

Biological ActivityCell Line/TargetIC50 (µM)Reference
AnticancerHEPG21.18 ± 0.14
AnticancerMCF70.96 ± 0.05
Enzyme InhibitionEGFR0.24
Enzyme InhibitionSrc0.96

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